molecular formula C9H13N3 B15226936 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine

5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B15226936
M. Wt: 163.22 g/mol
InChI Key: DSIGGHKDXIJEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyrazole and tetrahydropyridine moieties. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce piperidine derivatives .

Scientific Research Applications

5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both pyrazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H13N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h3,6,10H,2,4-5H2,1H3,(H,11,12)

InChI Key

DSIGGHKDXIJEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CCCNC2

Origin of Product

United States

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